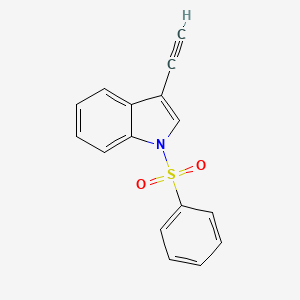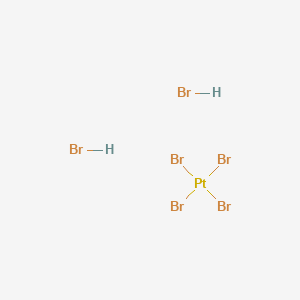
Bromoplatinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bromoplatinic acid, also known as hydrogen hexabromoplatinate(IV), is a chemical compound with the formula H₂PtBr₆. It is a platinum-based compound that is often used in various chemical reactions and industrial applications due to its unique properties. The compound is known for its high reactivity and ability to form complexes with other substances.
準備方法
Synthetic Routes and Reaction Conditions: Bromoplatinic acid can be synthesized through the reaction of platinum metal with bromine in the presence of water. The reaction typically involves dissolving platinum in aqua regia (a mixture of nitric acid and hydrochloric acid) to form chloroplatinic acid, which is then reacted with hydrobromic acid to produce this compound. The reaction conditions usually involve controlled temperatures and careful handling of the acids to ensure safety and efficiency.
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The industrial production also emphasizes safety measures due to the corrosive nature of the acids involved.
化学反応の分析
Types of Reactions: Bromoplatinic acid undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in certain reactions.
Reduction: It can be reduced to form platinum metal or other platinum compounds.
Substitution: It can participate in substitution reactions where bromine atoms are replaced by other ligands.
Common Reagents and Conditions:
Oxidation Reactions: Typically involve oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Often involve reducing agents like sodium borohydride or hydrazine.
Substitution Reactions: Can involve various ligands such as ammonia, phosphines, or other halides.
Major Products Formed:
Oxidation: Platinum oxides or other platinum compounds.
Reduction: Elemental platinum or lower oxidation state platinum compounds.
Substitution: Complexes with different ligands, such as ammine complexes or phosphine complexes.
科学的研究の応用
Bromoplatinic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic and inorganic reactions. It is also used in the synthesis of other platinum compounds.
Biology: Employed in studies involving platinum-based drugs and their interactions with biological molecules.
Medicine: Investigated for its potential use in cancer treatment due to its ability to form complexes with DNA.
Industry: Used in the production of platinum-based catalysts for various industrial processes, including petrochemical refining and environmental catalysis.
作用機序
The mechanism by which bromoplatinic acid exerts its effects involves the formation of complexes with other molecules. In biological systems, it can interact with DNA and proteins, leading to the formation of cross-links that inhibit cellular processes. The molecular targets and pathways involved include DNA replication and transcription, which are crucial for cell division and growth.
類似化合物との比較
Chloroplatinic Acid (H₂PtCl₆): Similar in structure but contains chlorine instead of bromine.
Platinic Bromide (PtBr₄): Another bromine-containing platinum compound but with a different stoichiometry.
Platinic Chloride (PtCl₄): Contains chlorine and is used in similar applications.
Uniqueness: Bromoplatinic acid is unique due to its specific reactivity and ability to form stable complexes with a variety of ligands. This makes it particularly useful in catalysis and as a precursor for other platinum compounds. Its bromine content also imparts different chemical properties compared to its chlorine analogs, making it suitable for specific applications where bromine’s reactivity is advantageous.
特性
分子式 |
Br6H2Pt |
|---|---|
分子量 |
676.5 g/mol |
IUPAC名 |
tetrabromoplatinum;dihydrobromide |
InChI |
InChI=1S/6BrH.Pt/h6*1H;/q;;;;;;+4/p-4 |
InChIキー |
VOEHEFXBCNCSCK-UHFFFAOYSA-J |
正規SMILES |
Br.Br.Br[Pt](Br)(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]pentanediamide](/img/structure/B13818668.png)
![1H-Pyrrolo[2,3-B]pyridine, 3-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B13818674.png)
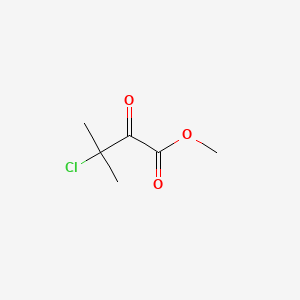
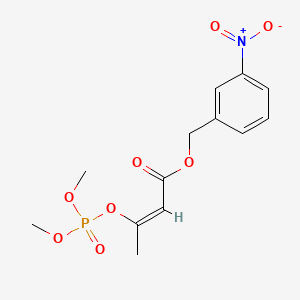
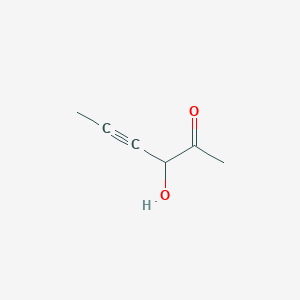
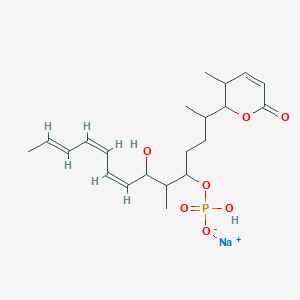
![Acetic acid,[(2-ethoxyphenyl)methylene]hydrazide(9ci)](/img/structure/B13818710.png)

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13818729.png)
![2-[2-[3-[(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-YL]ethenyl]-1,3,3-trimethyl-3H-indolium iodide](/img/structure/B13818733.png)
![Octadecylthioethyl 4-O-(4-O[6-O-A-D-glucopyranosyl-A-D-glucopyranosyl]-A-D-glucopyranosyl)-B-D-glucopyranoside](/img/structure/B13818737.png)
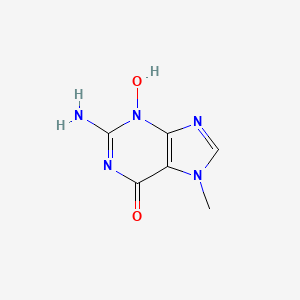
![1-[(E)-2-pyridin-2-ylethenyl]piperazine](/img/structure/B13818765.png)
